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Compound of Interest

Compound Name: Methyl 4-bromo-3-nitrobenzoate

Cat. No.: B1363462 Get Quote

Abstract: Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8) is a pivotal molecular

intermediate, extensively utilized in the synthesis of complex organic scaffolds for the

pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its

molecular structure, physicochemical properties, and spectroscopic signature. We present a

detailed, field-proven protocol for its synthesis via electrophilic aromatic substitution, including a

discussion of the underlying mechanistic principles that govern its regioselectivity. Furthermore,

this document outlines the compound's reactivity, focusing on key transformations such as

palladium-catalyzed cross-coupling and nitro group reduction, which are fundamental to its

utility as a versatile building block. Safety protocols and handling guidelines are also detailed to

ensure procedural integrity. This whitepaper is intended as a comprehensive technical resource

for researchers, chemists, and drug development professionals.

Chapter 1: Molecular Structure and
Physicochemical Properties
Methyl 4-bromo-3-nitrobenzoate is a trifunctional aromatic compound. Its structure is defined

by a benzene ring substituted with a methyl ester group (-COOCH₃), a bromine atom (-Br), and

a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name for

this compound is methyl 4-bromo-3-nitrobenzoate.[1]

The substituents are arranged in a specific orientation that dictates the molecule's reactivity.

The methyl ester and the bromine atom are positioned para (1,4) to each other, while the nitro

group is meta (position 3) relative to the ester and ortho (position 2) relative to the bromine.
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This arrangement is a direct consequence of the synthetic route employed, which will be

discussed in Chapter 2.

Caption: 2D Structure of Methyl 4-bromo-3-nitrobenzoate.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)

CAS Number 2363-16-8 [1][2]

Molecular Formula C₈H₆BrNO₄ [1][2]

Molecular Weight 260.04 g/mol [1]

Appearance
White to off-white

powder/colorless crystals
[2]

Melting Point 102-103 °C [2]

Boiling Point 320.9 ± 22.0 °C at 760 mmHg [2]

Density ~1.7 g/cm³ [2]

IUPAC Name
methyl 4-bromo-3-

nitrobenzoate
[1]

SMILES
COC(=O)C1=CC(=C(C=C1)Br)

--INVALID-LINK--[O-]
[1]

InChIKey
BNNDHGPPQZVKMX-

UHFFFAOYSA-N
[1]

These physicochemical properties are critical for designing experimental conditions, such as

selecting appropriate solvents for reactions and purification, and for confirming the identity and

purity of the synthesized compound.

Chapter 2: Synthesis and Mechanistic Insights
The most direct and common synthesis of Methyl 4-bromo-3-nitrobenzoate is achieved

through the electrophilic aromatic substitution (EAS) of methyl 4-bromobenzoate. This reaction
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involves the introduction of a nitro group onto the aromatic ring using a nitrating agent.

Causality of Experimental Design: The choice of starting material, methyl 4-bromobenzoate, is

strategic. The substituents already on the ring—a bromine atom and a methyl ester group—

direct the incoming electrophile (the nitronium ion, NO₂⁺).

Directing Effects: The bromine atom is an ortho, para-director, while the methyl ester group is

a meta-director. Both are deactivating groups, meaning they make the ring less reactive

towards electrophilic attack than benzene itself. The methyl ester is more strongly

deactivating than bromine.

Regioselectivity: The position of nitration is determined by the combined electronic effects of

these two groups. The positions ortho to the bromine are C3 and C5. The position meta to

the ester is C3 (and C5). Since both groups direct the incoming electrophile to the same

position (C3), the reaction proceeds with high regioselectivity to yield the desired product.

Nitration at C5 is sterically hindered by the adjacent bromine atom.

Synthesis Protocol

Methyl 4-bromobenzoate
+ Conc. H₂SO₄

Add Nitrating Mixture
(HNO₃/H₂SO₄)

< 6 °C

Cool in ice bath Stir at RT
(15-20 min)

Allow to warm Pour onto IcePrecipitation Vacuum FiltrationIsolate crude solid Recrystallize
(Methanol) Methyl 4-bromo-3-nitrobenzoate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Methyl 4-bromo-3-nitrobenzoate.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is adapted from standard procedures for the nitration of deactivated aromatic

esters.[3][4]

Preparation: In a 50 mL flask equipped with a magnetic stir bar, add methyl 4-

bromobenzoate (1 equivalent). Cool the flask in an ice-water bath.
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Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of ester) to

the flask while stirring. Maintain the temperature below 10 °C.

Nitrating Mixture: In a separate, dry test tube, prepare the nitrating mixture by slowly adding

concentrated nitric acid (HNO₃, 1.1 equivalents) to an equal volume of concentrated sulfuric

acid. Cool this mixture in the ice bath.

Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred

solution of the ester over 15-20 minutes. Crucially, the internal temperature must be

maintained below 6 °C to prevent the formation of dinitrated byproducts.[4]

Warming: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for an additional 20 minutes to ensure the reaction goes to

completion.

Work-up & Isolation: Carefully pour the reaction mixture onto a generous amount of crushed

ice in a beaker. The product will precipitate as a solid.

Filtration: Collect the crude solid by vacuum filtration and wash the filter cake with several

portions of cold water to remove residual acid.

Purification: The crude product is purified by recrystallization from a suitable solvent, typically

methanol, to yield pure Methyl 4-bromo-3-nitrobenzoate as a white to off-white solid.[5]

Self-Validation: The success of the synthesis is validated by the melting point of the purified

product, which should be sharp and within the literature range of 102-103 °C. Further

confirmation is achieved through spectroscopic analysis as detailed in the next chapter.

Chapter 3: Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The key techniques are

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms. For Methyl 4-bromo-3-nitrobenzoate, three distinct signals are expected in the
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aromatic region, and one singlet in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton(s) Multiplicity
Approx. Chemical
Shift (δ, ppm)

Rationale

-OCH₃ Singlet (s) 3.9 - 4.0
Methyl protons of the

ester group.

H-5 Doublet (d) 7.8 - 7.9
Ortho to the bromine

and meta to the ester.

H-6
Doublet of Doublets

(dd)
8.1 - 8.2

Ortho to the ester and

meta to both Br and

NO₂.

H-2 Doublet (d) 8.3 - 8.4

Ortho to both the ester

and nitro groups,

highly deshielded.

Note: Predicted shifts are based on the analysis of similar structures and general principles of

NMR spectroscopy. The exact values can vary.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in

the molecule, making all eight carbon atoms chemically non-equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
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Carbon(s)
Approx. Chemical Shift (δ,
ppm)

Rationale

-OCH₃ 52 - 54 Methyl carbon of the ester.

C-Br 118 - 120
Carbon directly attached to

bromine.

Aromatic C-H 125 - 136
Aromatic carbons bonded to

hydrogen.

C-NO₂ 148 - 150
Carbon directly attached to the

nitro group.

C-COOCH₃ 130 - 132
Quaternary carbon attached to

the ester.

C=O 163 - 165 Carbonyl carbon of the ester.

Note: These are typical ranges for substituted benzene derivatives.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Frequencies

Functional Group Vibration
Wavenumber
(cm⁻¹)

Source(s)

Nitro (NO₂) Asymmetric Stretch 1520 - 1560 [6]

Nitro (NO₂) Symmetric Stretch 1340 - 1380 [6]

Ester (C=O) Carbonyl Stretch 1715 - 1730 [6]

Ester (C-O) Stretch 1250 - 1300 [6]

Aromatic Ring C=C Stretch ~1600, ~1475 General IR Tables

C-Br Stretch 600 - 800 General IR Tables
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The presence of strong absorption bands in these specific regions provides robust evidence for

the successful synthesis of the target molecule.[1]

Chapter 4: Reactivity and Synthetic Utility
The synthetic value of Methyl 4-bromo-3-nitrobenzoate stems from the distinct reactivity of its

three functional groups, allowing for sequential and selective transformations.[2]

Key Transformations

Methyl 4-bromo-3-nitrobenzoate

Bi-aryl Compound

Suzuki Coupling
(Pd catalyst, R-B(OH)₂, base)

Methyl 3-amino-4-bromobenzoate

Nitro Reduction
(e.g., SnCl₂, Fe/HCl, H₂/Pd-C)

Amide Derivative

Amide Formation
(Acyl chloride or

Carboxylic acid + coupling agent)

Click to download full resolution via product page

Caption: Key synthetic transformations of Methyl 4-bromo-3-nitrobenzoate.

1. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon bonds via

palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10]

Mechanism Overview (Suzuki Coupling): The reaction cycle involves three main steps:
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Oxidative Addition: A Palladium(0) catalyst inserts into the C-Br bond, forming a Pd(II)

complex.

Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid,

R-B(OH)₂) transfers its organic group to the palladium center, displacing the halide.[11]

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]

Application: This reaction is a cornerstone of modern medicinal chemistry, enabling the

construction of bi-aryl scaffolds, which are prevalent in many drug molecules.

2. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂).[13] This transformation unlocks a

new suite of synthetic possibilities.

Reagents and Selectivity: A variety of reducing agents can be employed.

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, care

must be taken as it can sometimes lead to de-bromination (hydrodebromination) as a side

reaction.[13]

Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic and robust methods for nitro

group reduction. Tin(II) chloride (SnCl₂) is often preferred for its milder conditions.[14]

Synthetic Value: The resulting aniline derivative, methyl 3-amino-4-bromobenzoate, is a

valuable intermediate. The newly formed amino group can be acylated to form amides,

participate in the formation of heterocyclic rings, or be converted into a diazonium salt for

further functionalization.

Chapter 5: Safety, Handling, and Storage
As a laboratory chemical, Methyl 4-bromo-3-nitrobenzoate must be handled with appropriate

precautions.

Hazard Identification (GHS Classification):[1]
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Wear protective gloves (nitrile or neoprene).

Wear chemical safety goggles or a face shield.

Wear a lab coat.

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly

after handling.

Storage:

Store in a tightly closed container.

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as

strong oxidizing agents.[2]

Conclusion
Methyl 4-bromo-3-nitrobenzoate is a strategically designed chemical intermediate whose

value lies in the orthogonal reactivity of its functional groups. A thorough understanding of its

structure, the mechanistic basis of its synthesis, and its reactivity profile allows chemists to

leverage this molecule for the efficient construction of complex and high-value compounds. The

protocols and data presented in this guide serve as a comprehensive resource for its safe and

effective use in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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